
1-methyl-5-(piperidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde N-(2-ethoxyphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-[[1-methyl-5-(1-piperidinylsulfonyl)-3-indolyl]methylideneamino]thiourea is a member of indoles.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques: The compound can be synthesized through methods like the Fischer reaction, as demonstrated in the synthesis of similar indole derivatives (Benito et al., 1987).
- Structural Characterization: Spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy are used for structural elucidation, as seen in the study of thiosemicarbazone Schiff bases derived from indoline-3-carbaldehyde (Yıldız et al., 2009).
Biological and Medicinal Applications
- Antimicrobial Properties: Thiosemicarbazone derivatives exhibit significant antibacterial activity, as indicated in research on indole-3-carbaldehyde semicarbazone derivatives (Carrasco et al., 2020).
- Antitubercular Activity: Piperazine-thiosemicarbazone hybrids, sharing structural similarities, have shown potential as antimycobacterial agents against Mycobacterium tuberculosis (Jallapally et al., 2014).
- Antiviral Activity: Similar compounds, such as 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones, have been studied for their antiviral activities, particularly against yellow fever virus and bovine viral diarrhea virus (Terzioğlu et al., 2005).
- Antioxidant Properties: Studies on related indole derivatives like 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole indicate potent antioxidant activities (Kaczor et al., 2021).
Chemical and Catalytic Properties
- Catalytic Applications: Indole-3-carbaldehyde derivatives can be utilized in catalysis, as exemplified by palladacycles having normal and spiro chelate rings designed from ligands with an indole core (Singh et al., 2017).
- Functional Derivatives: The functionalization of similar methyl indole-1-carboxylate derivatives leads to various bioactive compounds, suggesting potential routes for modifying the given compound (Velikorodov et al., 2016).
Propriétés
Nom du produit |
1-methyl-5-(piperidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde N-(2-ethoxyphenyl)thiosemicarbazone |
|---|---|
Formule moléculaire |
C24H29N5O3S2 |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
1-(2-ethoxyphenyl)-3-[(E)-(1-methyl-5-piperidin-1-ylsulfonylindol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C24H29N5O3S2/c1-3-32-23-10-6-5-9-21(23)26-24(33)27-25-16-18-17-28(2)22-12-11-19(15-20(18)22)34(30,31)29-13-7-4-8-14-29/h5-6,9-12,15-17H,3-4,7-8,13-14H2,1-2H3,(H2,26,27,33)/b25-16+ |
Clé InChI |
OLICJMBCGOUBNZ-PCLIKHOPSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1NC(=S)N/N=C/C2=CN(C3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4)C |
SMILES |
CCOC1=CC=CC=C1NC(=S)NN=CC2=CN(C3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4)C |
SMILES canonique |
CCOC1=CC=CC=C1NC(=S)NN=CC2=CN(C3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
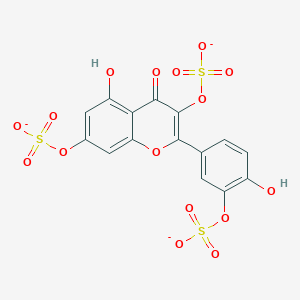
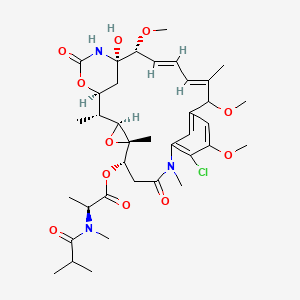
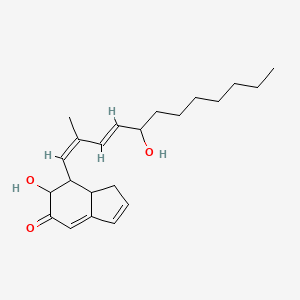
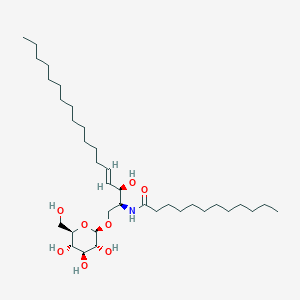
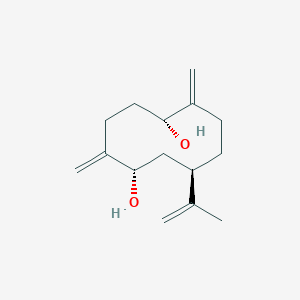

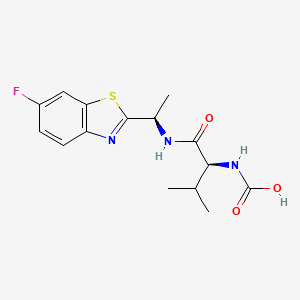
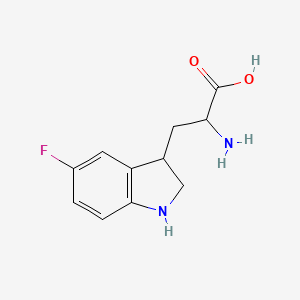
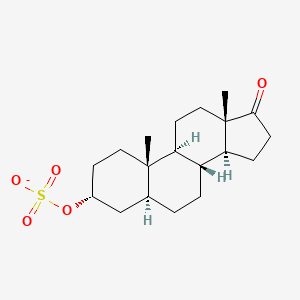

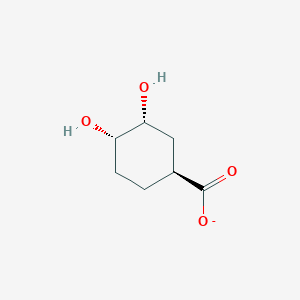
![methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1259740.png)
